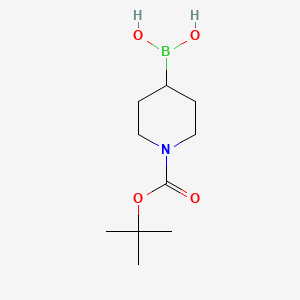

1-Boc-piperidine-4-boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20BNO4/c1-10(2,3)16-9(13)12-6-4-8(5-7-12)11(14)15/h8,14-15H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMECCEOFWNIQFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1CCN(CC1)C(=O)OC(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60677398 | |

| Record name | [1-(tert-Butoxycarbonyl)piperidin-4-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60677398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1251537-39-9 | |

| Record name | [1-(tert-Butoxycarbonyl)piperidin-4-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60677398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Boc-piperidine-4-boronic acid pinacol ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Boc-piperidine-4-boronic acid pinacol ester, a versatile building block in modern organic synthesis and medicinal chemistry. The document details its chemical and physical properties, outlines a common synthetic route, and provides a detailed experimental protocol for its application in the Suzuki-Miyaura cross-coupling reaction. Spectroscopic data are presented for analytical purposes, and key reaction pathways are visualized to facilitate a deeper understanding of its chemical utility. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Introduction

This compound pinacol ester, also known as tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate, is a key synthetic intermediate widely employed in the construction of complex molecular architectures.[1] The presence of a protected piperidine ring and a boronic acid pinacol ester functionality makes it an invaluable tool for introducing the piperidine motif into various molecules, particularly in the pharmaceutical industry.[2] The Boc (tert-butyloxycarbonyl) protecting group offers stability and can be readily removed under acidic conditions, while the pinacol ester of the boronic acid enhances stability and facilitates handling compared to the free boronic acid.[3]

Its primary application lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds.[2][4] This reaction allows for the coupling of the piperidine moiety with a wide range of aryl, heteroaryl, and vinyl halides or triflates, providing access to a diverse array of chemical entities with potential biological activity.[5]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound pinacol ester is provided in the table below. This data is essential for its proper handling, storage, and use in chemical reactions.

| Property | Value | References |

| CAS Number | 1048970-17-7 | [6] |

| Molecular Formula | C₁₆H₃₀BNO₄ | [6] |

| Molecular Weight | 311.22 g/mol | [6] |

| Appearance | White to off-white solid | [1] |

| Purity | ≥ 95% (by NMR) | [1] |

| Melting Point | 60-65 °C | |

| Storage Temperature | 2-8°C |

Synthesis of this compound pinacol ester

While several synthetic routes to aliphatic boronic esters exist, a common and effective method for the preparation of this compound pinacol ester involves the palladium-catalyzed borylation of a suitable piperidine precursor. A plausible and frequently utilized strategy is the Miyaura borylation of an iodo- or bromo-piperidine derivative.

Synthetic Pathway Overview

The synthesis can be conceptualized as a two-step process starting from the commercially available 1-Boc-4-piperidone.

Experimental Protocol: Palladium-Catalyzed Borylation

This protocol describes the synthesis of this compound pinacol ester from 1-Boc-4-iodopiperidine, a precursor that can be synthesized from 1-Boc-4-piperidone.

Materials:

-

1-Boc-4-iodopiperidine

-

Bis(pinacolato)diboron (B₂pin₂)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium acetate (KOAc)

-

Anhydrous 1,4-dioxane

-

Nitrogen or Argon gas

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To an oven-dried Schlenk flask, add 1-Boc-4-iodopiperidine (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), and potassium acetate (3.0 equiv).

-

Add palladium(II) acetate (0.03 equiv) and triphenylphosphine (0.12 equiv).

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Add anhydrous 1,4-dioxane via syringe.

-

Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound pinacol ester as a white solid.

Application in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of C(sp²)-C(sp³) bonds. This compound pinacol ester is an excellent coupling partner for a variety of aryl and heteroaryl halides.[7]

Reaction Workflow

The general workflow for a Suzuki-Miyaura coupling reaction using this reagent is depicted below.

Detailed Experimental Protocol: Coupling with 4-Bromoanisole

This protocol provides a representative procedure for the Suzuki-Miyaura coupling of this compound pinacol ester with 4-bromoanisole.

Materials:

-

This compound pinacol ester (1.0 equiv)

-

4-Bromoanisole (1.2 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

1,4-Dioxane

-

Water

-

Nitrogen or Argon gas

-

Standard glassware for inert atmosphere reactions

Procedure:

-

In a Schlenk tube, combine this compound pinacol ester (1.0 equiv), 4-bromoanisole (1.2 equiv), Pd(dppf)Cl₂ (0.03 equiv), and potassium carbonate (2.0 equiv).

-

Evacuate and backfill the tube with an inert gas three times.

-

Add 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio). The mixture should be thoroughly degassed by bubbling the inert gas through the solution for 15-20 minutes.

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to yield the desired N-Boc-4-(4-methoxyphenyl)piperidine.

Analytical Data

The following tables summarize the characteristic spectroscopic data for this compound pinacol ester, which are crucial for its identification and quality control.

NMR Spectroscopy

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H NMR | ~4.05 | m | -CH₂-N | |

| ~2.70 | t | -CH₂-N | ||

| ~1.75 | m | Piperidine CH | ||

| ~1.44 | s | Boc -C(CH₃)₃ | ||

| ~1.23 | s | Pinacol -C(CH₃)₂ | ||

| ~1.15 | m | Piperidine CH₂ | ||

| ~0.85 | m | Piperidine CH-B | ||

| ¹³C NMR | ~154.8 | s | Boc C=O | |

| ~83.1 | s | Pinacol C-O | ||

| ~79.0 | s | Boc C(CH₃)₃ | ||

| ~44.5 | Piperidine CH₂-N | |||

| ~35.0 | Piperidine CH₂ | |||

| ~28.4 | Boc -C(CH₃)₃ | |||

| ~24.8 | Pinacol -C(CH₃)₂ |

Note: NMR chemical shifts are approximate and can vary depending on the solvent and concentration.

Mass Spectrometry and IR Spectroscopy

| Technique | Observed Value | Interpretation |

| Mass Spec (ESI+) | m/z 312.2 [M+H]⁺, 334.2 [M+Na]⁺ | Corresponds to the protonated molecule and sodium adduct. |

| IR (KBr, cm⁻¹) | ~2978, 2930 | C-H stretching (aliphatic) |

| ~1685 | C=O stretching (Boc carbonyl) | |

| ~1365 | B-O stretching | |

| ~1160 | C-O stretching |

Safety Information

This compound pinacol ester should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound pinacol ester is a highly valuable and versatile reagent in organic synthesis, particularly for the introduction of the piperidine scaffold in drug discovery programs. Its stability, ease of handling, and reactivity in Suzuki-Miyaura cross-coupling reactions make it an indispensable tool for medicinal chemists and process development scientists. The experimental protocols and analytical data provided in this guide are intended to facilitate its effective use in the laboratory.

References

An In-Depth Technical Guide to 1-Boc-piperidine-4-boronic Acid and Its Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Boc-piperidine-4-boronic acid and its pinacol ester derivative, crucial building blocks in modern organic synthesis and medicinal chemistry. This document details their chemical structures, physicochemical properties, synthesis, and key applications, with a focus on their role in the construction of complex molecules for drug discovery.

Introduction

This compound, and more commonly its pinacol ester, tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate, are indispensable reagents in synthetic chemistry. The piperidine scaffold is a prevalent motif in a vast number of pharmaceuticals, and the boronic acid functionality allows for the versatile formation of carbon-carbon and carbon-heteroatom bonds, most notably through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. The tert-butoxycarbonyl (Boc) protecting group offers stability and allows for selective deprotection under mild acidic conditions, enabling further synthetic transformations. These compounds serve as key intermediates in the synthesis of a wide range of biologically active molecules, including kinase inhibitors.

Chemical Structure and Identification

The chemical structures and key identifiers for this compound and its pinacol ester are presented below.

Figure 1: Chemical Structures

-

A) this compound

-

B) this compound pinacol ester

Physicochemical Properties

A summary of the key physicochemical properties is provided in the tables below for easy comparison. The pinacol ester is generally a more stable, solid compound, making it easier to handle and store than the free boronic acid.

Table 1: Properties of this compound

| Property | Value |

| CAS Number | 1251537-39-9[1] |

| Molecular Formula | C10H20BNO4[1] |

| Molecular Weight | 229.08 g/mol [2] |

| Appearance | White to off-white solid |

| Boiling Point | 364.8 ± 52.0 °C (Predicted)[2] |

| Storage Temperature | 2-8°C[2] |

Table 2: Properties of this compound pinacol ester

| Property | Value |

| CAS Number | 1048970-17-7 |

| Synonyms | tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate |

| Molecular Formula | C16H30BNO4 |

| Molecular Weight | 311.22 g/mol |

| Appearance | White or light yellow crystalline powder |

| Melting Point | 60-65 °C |

| Storage Temperature | 2-8°C |

Synthesis

The synthesis of this compound and its pinacol ester typically starts from readily available piperidine derivatives. A general synthetic approach involves the protection of the piperidine nitrogen with a Boc group, followed by the introduction of the boronic acid or boronic ester functionality.

A common method for synthesizing the pinacol ester is through a palladium-catalyzed borylation reaction of a suitable piperidine-derived electrophile, such as a triflate or halide, with bis(pinacolato)diboron (B2pin2).

Applications in Organic Synthesis

The primary application of this compound and its pinacol ester is in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between the piperidine ring and various aryl, heteroaryl, or vinyl halides or triflates. This reaction is highly valued for its mild conditions, functional group tolerance, and broad substrate scope.

Role in Drug Discovery

The piperidine moiety is a key structural feature in many approved drugs due to its ability to confer favorable pharmacokinetic properties such as improved solubility and metabolic stability. The use of this compound allows for the efficient incorporation of this important scaffold into potential drug candidates. A significant area of application is in the synthesis of kinase inhibitors, where the piperidine ring can interact with the hinge region of the kinase or serve as a scaffold to orient other pharmacophoric groups. For example, it has been used in the synthesis of inhibitors for kinases such as Checkpoint Kinase 1 (CHK1) and Akt (Protein Kinase B).[3][4]

Experimental Protocols

Representative Suzuki-Miyaura Cross-Coupling Protocol

This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of this compound pinacol ester with an aryl bromide.

Materials:

-

This compound pinacol ester (1.1 equivalents)

-

Aryl bromide (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(dppf)Cl2, 0.05 equivalents)[5]

-

Base (e.g., Cesium carbonate, 2.5 equivalents)[5]

-

Anhydrous solvent (e.g., 1,4-dioxane and water mixture)[5]

-

Round-bottom flask or pressure vessel

-

Magnetic stirrer

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a round-bottom flask or pressure vessel equipped with a magnetic stir bar, add the aryl bromide (1.0 eq), this compound pinacol ester (1.1 eq), and cesium carbonate (2.5 eq).[5]

-

Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.[5]

-

Under the inert atmosphere, add the anhydrous 1,4-dioxane and water.[5]

-

Purge the resulting mixture with a stream of argon for 10-15 minutes.[5]

-

Add the palladium catalyst (e.g., Pd(dppf)Cl2, 0.05 eq) to the mixture.[5]

-

Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[5]

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Visualizations

The following diagrams illustrate key concepts related to the use of this compound.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

- 1. This compound CAS#: 1251537-39-9 [amp.chemicalbook.com]

- 2. (1-(Tert-butoxycarbonyl)piperidin-4-yl)boronic acid | 1251537-39-9 [sigmaaldrich.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

An In-depth Technical Guide to the Synthesis of tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate, a valuable building block in medicinal chemistry and organic synthesis. The document details a robust and common two-step synthetic pathway, starting from the commercially available N-Boc-4-hydroxypiperidine. The synthesis involves the iodination of the piperidine ring followed by a palladium-catalyzed Miyaura borylation.

This technical guide is designed to furnish researchers and drug development professionals with detailed experimental protocols, quantitative data, and a clear visualization of the synthetic workflow, facilitating the efficient laboratory preparation of this important intermediate.

Synthetic Pathway Overview

The synthesis proceeds in two main steps:

-

Iodination: Conversion of tert-butyl 4-hydroxypiperidine-1-carboxylate to tert-butyl 4-iodopiperidine-1-carboxylate.

-

Miyaura Borylation: Palladium-catalyzed cross-coupling of tert-butyl 4-iodopiperidine-1-carboxylate with bis(pinacolato)diboron to yield the target compound.

Experimental Protocols

Step 1: Synthesis of tert-Butyl 4-iodopiperidine-1-carboxylate

This procedure details the conversion of the hydroxyl group of N-Boc-4-hydroxypiperidine to an iodide using an Appel-type reaction.

Reaction Scheme:

An In-depth Technical Guide to the Stability and Storage of 1-Boc-piperidine-4-boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1-Boc-piperidine-4-boronic acid and its commonly used pinacol ester derivative. Understanding the stability profile of this key building block is crucial for ensuring its integrity and performance in synthetic applications, particularly in drug discovery and development.

Introduction to this compound

This compound is a valuable bifunctional molecule incorporating a Boc-protected piperidine ring and a boronic acid moiety. The piperidine scaffold is a prevalent structural motif in many pharmaceuticals, and the boronic acid group serves as a versatile functional handle for various coupling reactions, most notably the Suzuki-Miyaura cross-coupling. Due to the inherent reactivity of the boronic acid group, understanding its stability under various conditions is paramount for its effective use.

General Stability of Boronic Acids

Boronic acids are generally more stable to air and moisture than many other organometallic reagents. However, they are susceptible to several degradation pathways that can impact their purity and reactivity over time. The primary degradation routes include:

-

Protodeboronation: The replacement of the boronic acid group with a hydrogen atom. This process can be influenced by pH, temperature, and the presence of certain metals.

-

Oxidative Deboronation: Oxidation of the carbon-boron bond, which can be initiated by reactive oxygen species.

-

Trimerization to Boroxines: Dehydration of three boronic acid molecules to form a stable six-membered ring structure called a boroxine. This is a reversible process, and the equilibrium between the boronic acid and the boroxine is dependent on the presence of water.

The stability of boronic acids is also influenced by the nature of the organic substituent. While arylboronic acids have been extensively studied, the stability of alkylboronic acids, such as the piperidine derivative , can differ.

Stability of this compound vs. its Pinacol Ester

To circumvent the inherent stability issues of free boronic acids, they are often converted to more stable ester derivatives, such as pinacol esters. The this compound pinacol ester is a widely used and commercially available surrogate that offers enhanced stability and ease of handling.

Data Presentation: Comparative Stability

The following table summarizes the general stability of this compound and its pinacol ester under various stress conditions. It is important to note that this data is qualitative and based on the general behavior of this class of compounds, as specific quantitative stability data for this compound is not extensively published.

| Condition | Stressor | This compound | This compound pinacol ester | Potential Degradants |

| Hydrolytic | Acidic (e.g., 0.1 M HCl) | Labile | Moderately Stable (potential Boc removal) | 4-Piperidineboronic acid, 1-Boc-piperidine |

| Neutral (Water) | Moderate (forms boroxine) | Stable | Boroxine of this compound | |

| Basic (e.g., 0.1 M NaOH) | Moderate | Stable | Boronate salts | |

| Oxidative | 3% H₂O₂ | Labile | Moderately Stable | 1-Boc-piperidin-4-ol |

| Thermal | 60°C (Solid) | Moderate | Stable | Potential deprotection |

| 60°C (Solution) | Labile | Moderately Stable | Potential deprotection | |

| Photolytic | UV/Vis Light | Generally Stable | Stable | - |

Recommended Storage Conditions

Proper storage is critical to maintain the quality and shelf-life of this compound and its derivatives.

| Compound | Short-term Storage | Long-term Storage | Atmosphere | Container |

| This compound | 2-8°C | -20°C | Inert (Argon or Nitrogen) | Tightly sealed, opaque |

| This compound pinacol ester | 2-8°C | 2-8°C | Normal | Tightly sealed |

Experimental Protocols: Forced Degradation Study

A forced degradation study is essential to identify potential degradation products and establish the intrinsic stability of a compound. The following protocol outlines a typical forced degradation study for this compound.

Materials and Reagents

-

This compound

-

1 M Hydrochloric Acid

-

1 M Sodium Hydroxide

-

30% Hydrogen Peroxide

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Forced degradation chamber (for thermal and photolytic studies)

-

HPLC-UV/MS system

Sample Preparation

Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

Stress Conditions

-

Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.

-

Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours.

-

Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

-

Thermal Degradation (Solid): Place a solid sample of the compound in an oven at 60°C for 24 hours.

-

Thermal Degradation (Solution): Heat the stock solution at 60°C for 24 hours.

-

Photolytic Degradation: Expose a solid sample and the stock solution to UV light (e.g., 254 nm) for 24 hours.

Analysis

Analyze all stressed samples, along with an unstressed control, by a stability-indicating HPLC-UV/MS method. The method should be capable of separating the parent compound from all significant degradation products. Mass spectrometry will aid in the identification of the degradants.

Visualization of Degradation Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the stability and handling of this compound.

Caption: Potential degradation pathways of this compound.

Caption: Workflow for a forced degradation study of this compound.

Conclusion

While this compound is a valuable synthetic intermediate, its stability requires careful consideration. The free boronic acid is susceptible to degradation via protodeboronation, oxidation, and trimerization. For enhanced stability and longer shelf-life, the use of its pinacol ester derivative is highly recommended. Adherence to the recommended storage conditions, including low temperatures and an inert atmosphere for the free boronic acid, is crucial for preserving its quality. The provided experimental protocol for a forced degradation study serves as a robust framework for researchers to assess the stability of this compound and identify potential impurities that may arise during its storage and handling. This knowledge is essential for the development of robust and reproducible synthetic methodologies in the pursuit of novel therapeutics.

Technical Guide: Safety and Handling of 1-Boc-piperidine-4-boronic Acid and its Pinacol Ester Derivative

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the safety data, handling procedures, and experimental considerations for 1-Boc-piperidine-4-boronic acid, with a primary focus on its more commonly available pinacol ester derivative, tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-piperidine-1-carboxylate. The information presented is collated from various safety data sheets and chemical suppliers.

Chemical Identification

| Identifier | This compound | This compound pinacol ester |

| IUPAC Name | [1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]boronic acid | tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate |

| Synonyms | 4-(N-Boc-4-piperidyl)phenylboronic Acid | This compound pinacol ester |

| CAS Number | 1191062-02-8[1] | 1048970-17-7[2][3][4][5] |

| Molecular Formula | C10H20BNO4 | C16H30BNO4[2][3] |

| Molecular Weight | 229.08 g/mol | 311.22 g/mol [3] |

Hazard Identification and Classification

Safety data for this compound pinacol ester indicates potential health hazards. Users should handle this compound with care, adhering to the safety precautions outlined in this guide.

| Hazard Statement | Description |

| H315 | Causes skin irritation. |

| H319 | Causes serious eye irritation. |

| H335 | May cause respiratory irritation. |

Signal Word: Warning

First Aid Measures

Proper first aid is critical in the event of accidental exposure. The following table summarizes the recommended procedures.

| Exposure Route | First Aid Measures |

| Inhalation | Remove the person to fresh air and ensure they are comfortable for breathing. If respiratory symptoms persist, seek medical attention. |

| Skin Contact | Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[2] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing. If eye irritation persists, get medical advice/attention.[2] |

| Ingestion | If swallowed, rinse mouth with water. Do NOT induce vomiting. Seek medical attention if you feel unwell. |

Handling and Storage

Proper handling and storage are essential to maintain the chemical's integrity and ensure laboratory safety.

| Aspect | Protocol |

| Handling | Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area. Wash hands and any exposed skin thoroughly after handling. Wear protective gloves, clothing, and eye/face protection. |

| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place.[2][6] Store at 2-8°C. |

| Incompatible Materials | Strong acids, strong bases, acid anhydrides, acid chlorides, and reducing agents.[6] |

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling this compound pinacol ester.

| PPE Type | Specification |

| Eye/Face Protection | Chemical safety goggles or face shield.[2] |

| Skin Protection | Compatible chemical-resistant gloves and protective clothing.[2] |

| Respiratory Protection | A government-approved respirator should be used if exposure limits are exceeded or if irritation is experienced.[2] |

Accidental Release Measures

In the event of a spill, follow these procedures to minimize exposure and environmental contamination.

| Spill Size | Procedure |

| Small Spill | Use dry clean-up procedures and avoid generating dust. Sweep up the material and place it in a suitable container for disposal.[6] |

| Large Spill | Evacuate the area. Wear appropriate personal protective equipment. Prevent the material from entering drains.[7] Shovel the material into a suitable container for disposal.[6] Ventilate the area and wash the spill site after material pickup is complete.[2] |

Experimental Protocols & Workflows

While specific experimental protocols for the use of this compound are application-dependent, a general workflow for its synthesis can be conceptualized based on methods for similar compounds.

General Synthesis Workflow

The synthesis of this compound derivatives often involves the protection of the piperidine nitrogen with a Boc group, followed by the introduction of the boronic acid or boronic ester functionality.

Caption: A generalized workflow for the synthesis of this compound derivatives.

Laboratory Handling and Safety Workflow

A logical workflow should be followed when handling this chemical in a laboratory setting to ensure safety.

Caption: A standard workflow for safely handling chemical reagents in a laboratory.

References

- 1. 4-(1-(Tert-butoxycarbonyl)piperidin-4-YL)phenylboronic acid | C16H24BNO4 | CID 44518341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. jwpharmlab.com [jwpharmlab.com]

- 3. scbt.com [scbt.com]

- 4. This compound pinacol ester, CasNo.1048970-17-7 Hangzhou Ocean Chemical Co., Ltd. China (Mainland) [hzocean.lookchem.com]

- 5. jwpharmlab.com [jwpharmlab.com]

- 6. fishersci.com [fishersci.com]

- 7. angenechemical.com [angenechemical.com]

A Technical Guide to N-Boc-piperidine-4-boronic acid pinacol ester: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

N-Boc-piperidine-4-boronic acid pinacol ester is a valuable bifunctional molecule widely utilized in synthetic organic chemistry, particularly in the fields of medicinal chemistry and materials science. Its structure incorporates a piperidine ring protected by a tert-butyloxycarbonyl (Boc) group and a boronic acid pinacol ester. This arrangement makes it an important building block for introducing a piperidine moiety into more complex molecules, most notably through the Suzuki-Miyaura cross-coupling reaction. This guide provides a detailed overview of its physical and chemical properties, along with standardized experimental protocols for its application.

Core Physical and Chemical Properties

The key physicochemical properties of N-Boc-piperidine-4-boronic acid pinacol ester are summarized below. These characteristics are fundamental for its handling, storage, and application in chemical synthesis.

| Property | Value | Reference / Source |

| CAS Number | 1048970-17-7 | [1][2][3] |

| Molecular Formula | C₁₆H₃₀BNO₄ | [1][2][3] |

| Molecular Weight | 311.22 g/mol | [1] |

| Appearance | White to off-white solid/powder | - |

| Melting Point | 60-65 °C | - |

| Solubility | Pinacol esters generally exhibit good solubility in a range of organic solvents such as ethers, ketones, and chloroform, and better solubility than their corresponding boronic acids.[4] | - |

| Storage Temperature | 2-8 °C | [3] |

Alternate Names:

-

1-Boc-piperidine-4-boronic acid pinacol ester[2]

-

tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-piperidine-1-carboxylate[2][3]

Stability and Handling: Boronic acid pinacol esters are among the most stable boronic acid derivatives, allowing for easier handling and purification, often by column chromatography.[5] However, like all boronic esters, they are susceptible to hydrolysis, especially in the presence of water or alcohols, which can revert the ester to the free boronic acid.[6] Therefore, it is recommended to store the compound in a cool, dry place and handle it under an inert atmosphere when possible.

Key Chemical Transformations & Experimental Protocols

This compound is primarily used in two key transformations: Suzuki-Miyaura cross-coupling to form a new carbon-carbon bond and deprotection of the Boc group to reveal the secondary amine for further functionalization.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organoboron compound with an organohalide, catalyzed by a palladium complex.[6][7] N-Boc-piperidine-4-boronic acid pinacol ester serves as the organoboron partner to introduce the N-Boc-piperidine scaffold.

Detailed Experimental Protocol:

-

Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 eq), N-Boc-piperidine-4-boronic acid pinacol ester (1.1-1.5 eq), and a suitable base (e.g., K₂CO₃, 2.0 eq).

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.

-

Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent system (e.g., a mixture of dioxane and water, 4:1). Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq).

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired N-Boc-4-arylpiperidine product.

Boc Group Deprotection

The Boc protecting group is stable under many reaction conditions but can be readily removed under acidic conditions to yield the free secondary amine, which can then be used in subsequent synthetic steps, such as amidation or reductive amination.

Detailed Experimental Protocol (using HCl in Dioxane):

-

Reaction Setup: Dissolve the N-Boc protected piperidine derivative (1.0 eq) in a minimal amount of a suitable solvent (e.g., methanol or dioxane) in a round-bottom flask with a magnetic stir bar.

-

Acid Addition: Add a solution of 4M HCl in dioxane (3-5 eq) to the stirred solution at room temperature.[8]

-

Reaction: Stir the reaction for 1-4 hours. Progress can be monitored by TLC or LC-MS. Often, the hydrochloride salt of the deprotected piperidine will precipitate from the solution.[8]

-

Isolation:

-

As the salt: Upon completion, the solvent can be removed under reduced pressure. Alternatively, the product can be precipitated by the addition of diethyl ether and collected by filtration to yield the piperidine hydrochloride salt.[8]

-

As the free base: Remove the solvent under reduced pressure. Carefully neutralize the residue with a saturated aqueous solution of a base like sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is basic. Extract the aqueous layer multiple times with an organic solvent (e.g., dichloromethane). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected piperidine free base.

-

References

- 1. researchgate.net [researchgate.net]

- 2. scbt.com [scbt.com]

- 3. usbio.net [usbio.net]

- 4. researchgate.net [researchgate.net]

- 5. scbt.com [scbt.com]

- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tcichemicals.com [tcichemicals.com]

- 8. benchchem.com [benchchem.com]

A Technical Guide to 1-Boc-Piperidine-4-Boronic Acid: Synthesis, Commercial Availability, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-piperidine-4-boronic acid, and more commonly its pinacol ester derivative, is a versatile synthetic building block of significant interest in medicinal chemistry and organic synthesis. The presence of the piperidine scaffold, a privileged structure in many biologically active compounds, combined with the synthetically malleable boronic acid functional group, makes this reagent a valuable tool for the construction of complex molecular architectures.[1] The piperidine moiety is prevalent in a vast array of pharmaceuticals, particularly those targeting the central nervous system (CNS), due to its ability to influence physicochemical properties such as lipophilicity and basicity, which are critical for blood-brain barrier penetration and target engagement.[2][3][4][5]

This technical guide provides a comprehensive overview of the commercial availability of this compound pinacol ester, its synthesis, and its applications, with a focus on its utility in drug discovery and development.

Commercial Availability and Physicochemical Properties

This compound is most commonly available commercially as its pinacol ester derivative, which offers enhanced stability and ease of handling compared to the free boronic acid. Several chemical suppliers offer this compound in various purities and quantities.

Table 1: Commercial Availability of this compound pinacol ester

| Supplier Example | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity |

| Santa Cruz Biotechnology | 1048970-17-7 | C₁₆H₃₀BNO₄ | 311.22 | Research Grade |

| Chem-Impex | 1048970-17-7 | C₁₆H₃₀BNO₄ | 311.22 | ≥95% |

| Various Suppliers | 1048970-17-7 | C₁₆H₃₀BNO₄ | 311.22 | Varies |

Table 2: Physicochemical Properties of this compound pinacol ester

| Property | Value |

| Alternate Names | tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-piperidine-1-carboxylate |

| CAS Number | 1048970-17-7 |

| Molecular Formula | C₁₆H₃₀BNO₄ |

| Molecular Weight | 311.22 |

| Appearance | White to off-white solid |

| Storage Temperature | 4°C |

Synthesis of this compound pinacol ester

A common and efficient method for the synthesis of this compound pinacol ester is the Miyaura borylation reaction.[6][7][8] This palladium-catalyzed cross-coupling reaction typically involves the reaction of a halide with bis(pinacolato)diboron (B₂pin₂). The starting material for this synthesis is a 4-halo-1-Boc-piperidine, which can be prepared from commercially available 1-Boc-4-piperidinone.

Caption: Synthetic workflow for this compound pinacol ester.

Experimental Protocol: Miyaura Borylation

This protocol is a general procedure and may require optimization for specific substrates and scales.

Materials:

-

1-Boc-4-iodopiperidine (or 1-Boc-4-bromopiperidine)

-

Bis(pinacolato)diboron (B₂pin₂)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium acetate (KOAc)

-

Anhydrous 1,4-dioxane

-

Argon or Nitrogen gas

Procedure:

-

To a dry Schlenk flask, add 1-Boc-4-iodopiperidine (1 equivalent), bis(pinacolato)diboron (1.1 equivalents), and potassium acetate (3 equivalents).

-

Add palladium(II) acetate (0.03 equivalents) and triphenylphosphine (0.06 equivalents).

-

Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

-

Add anhydrous 1,4-dioxane via syringe.

-

Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound pinacol ester.

Applications in Organic Synthesis: The Suzuki-Miyaura Coupling Reaction

This compound pinacol ester is a highly valuable reagent for the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds.[9][10][11][12] This reaction allows for the coupling of the piperidine moiety to various aryl, heteroaryl, or vinyl halides and triflates, providing access to a wide range of complex molecules.[13][14]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This is a general procedure for the coupling of this compound pinacol ester with an aryl bromide.

Materials:

-

This compound pinacol ester (1.2 equivalents)

-

Aryl bromide (1 equivalent)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equivalents)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2 equivalents)

-

Solvent mixture (e.g., 1,4-dioxane/water or toluene/ethanol/water)

-

Argon or Nitrogen gas

Procedure:

-

In a reaction vessel, combine the aryl bromide, this compound pinacol ester, and the base.

-

Add the palladium catalyst.

-

Seal the vessel and degas the mixture by bubbling with an inert gas for 10-15 minutes.

-

Add the degassed solvent mixture via syringe.

-

Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by column chromatography to yield the desired coupled product.

Applications in Drug Discovery

The unique structural features of this compound make it a valuable component in the design and synthesis of novel therapeutic agents.

The Piperidine Scaffold in CNS Drug Design

The piperidine ring is a key pharmacophore in many drugs targeting the central nervous system.[2][3] Its conformational flexibility and ability to be substituted at various positions allow for the fine-tuning of a molecule's three-dimensional shape and properties to optimize binding to specific biological targets. The basic nitrogen atom of the piperidine ring can be protonated at physiological pH, which can be crucial for interactions with receptor sites and for modulating solubility.

Boronic Acids as Enzyme Inhibitors

Boronic acids and their esters are known to act as inhibitors of various enzymes, particularly serine proteases.[15][16][17][18] The boron atom can form a reversible covalent bond with the hydroxyl group of a serine residue in the active site of an enzyme, mimicking the tetrahedral transition state of peptide bond hydrolysis. This mechanism of action has been successfully exploited in the development of drugs such as the proteasome inhibitor Bortezomib.

Caption: Mechanism of enzyme inhibition by a boronic acid.

By incorporating the this compound moiety into larger molecules, medicinal chemists can design novel compounds that combine the favorable pharmacokinetic properties of the piperidine scaffold with the enzyme-inhibiting potential of the boronic acid group. This strategy holds promise for the development of new treatments for a range of diseases, including cancer and neurological disorders.[1]

Conclusion

This compound pinacol ester is a commercially available and highly versatile building block for organic synthesis and drug discovery. Its utility in the robust and reliable Suzuki-Miyaura cross-coupling reaction allows for the efficient construction of complex molecules containing the privileged piperidine scaffold. Furthermore, the inherent ability of the boronic acid moiety to interact with biological targets, such as enzymes, opens up exciting possibilities for the design of novel therapeutic agents. This technical guide provides researchers and drug development professionals with the essential information required to effectively utilize this valuable reagent in their synthetic and medicinal chemistry endeavors.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Miyaura Borylation Reaction [organic-chemistry.org]

- 8. Miyaura borylation - Wikipedia [en.wikipedia.org]

- 9. m.youtube.com [m.youtube.com]

- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Suzuki–Miyaura cross-couplings of secondary allylic boronic esters - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. Yoneda Labs [yonedalabs.com]

- 13. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. benthamdirect.com [benthamdirect.com]

- 17. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

The Strategic Role of the Boc Protecting Group in the Chemistry of Piperidine Boronic Acids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The piperidine moiety is a ubiquitous scaffold in pharmaceuticals and bioactive molecules. Its incorporation into complex molecular architectures often requires precise control of reactivity, particularly when functionalized with sensitive groups like boronic acids. The tert-butoxycarbonyl (Boc) protecting group plays a pivotal role in the synthesis, purification, and application of piperidine boronic acids, ensuring stability and directing reactivity. This technical guide provides a comprehensive overview of the function of the Boc group in this important class of building blocks, supported by experimental data, detailed protocols, and mechanistic diagrams.

The Indispensable Guardian: Why Protect Piperidine Boronic Acids?

The secondary amine of the piperidine ring is both nucleophilic and basic, which can lead to undesirable side reactions and complicate purification. The Boc group, an acid-labile carbamate, effectively "masks" this reactivity.

Key Functions of the Boc Protecting Group:

-

Enhanced Stability: The electron-withdrawing nature of the Boc group decreases the nucleophilicity of the piperidine nitrogen, preventing it from engaging in unwanted reactions. This is particularly crucial for the stability of the boronic acid moiety, which can be sensitive to intramolecular interactions and pH fluctuations. While specific pH stability data for Boc-protected piperidine boronic acids is not extensively published, studies on arylboronic acids show that substituents significantly influence their stability and pKa values.[1][2][3] The bulky Boc group can also sterically hinder decomposition pathways.

-

Improved Handling and Purification: Boc-protected piperidine boronic acids are often crystalline solids with improved solubility in organic solvents, facilitating purification by chromatography or recrystallization.[4] The increased molecular weight and altered polarity compared to the unprotected amine also aid in separation.

-

Directed Reactivity: In reactions such as metal-catalyzed cross-coupling, the Boc group ensures that the reactivity is channeled through the boronic acid functionality. It prevents the piperidine nitrogen from coordinating with the metal catalyst, which could otherwise lead to catalyst deactivation or undesired side reactions.[5]

-

Controlled Deprotection: The Boc group is stable under a wide range of conditions, including basic and reductive environments, but can be readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[6][7][8] This orthogonality allows for selective deprotection at a desired stage in a multi-step synthesis.

Synthesis and Purification of Boc-Protected Piperidine Boronic Acids

The synthesis of N-Boc-piperidine boronic acids and their esters typically starts from commercially available N-Boc-4-piperidone.

Synthesis of N-Boc-piperidine-4-boronic acid pinacol ester

A common route involves the conversion of N-Boc-4-piperidone to a vinyl halide, followed by a borylation reaction.

Experimental Protocol: Synthesis of N-Boc-piperidine-4-boronic acid pinacol ester

-

Step 1: Vinyl Halide Formation. To a solution of N-Boc-4-piperidone (1 equivalent) and triaryl phosphite (1.1 equivalents) in dichloromethane, an organic base such as triethylamine (1.5 equivalents) is added. The mixture is cooled, and a solution of a halogen (e.g., bromine, 1.2 equivalents) in dichloromethane is added dropwise. After the reaction is complete, it is quenched with aqueous acid, and the organic layer is separated, dried, and concentrated.[9]

-

Step 2: Borylation. The resulting vinyl halide is then subjected to a borylation reaction. This can be achieved through various methods, including lithium-halogen exchange followed by reaction with an appropriate boron source like isopropoxy(pinacol)borane.

-

Step 3: Hydrogenation. The resulting unsaturated boronic ester is then hydrogenated, for example, using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere, to yield the saturated N-Boc-piperidine-4-boronic acid pinacol ester.[9]

-

Purification: The final product is typically purified by column chromatography on silica gel.

The following diagram illustrates a generalized workflow for the synthesis of N-Boc-piperidine-4-boronic acid pinacol ester.

Application in Suzuki-Miyaura Cross-Coupling Reactions

N-Boc-piperidine boronic acids and their esters are valuable building blocks in Suzuki-Miyaura cross-coupling reactions for the formation of C(sp²)-C(sp³) bonds. The Boc group is crucial for the success of these reactions.

The Role of the Boc Group in the Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination. The Boc group ensures the piperidine nitrogen does not interfere with this cycle.

References

- 1. Substituent effects and pH profiles for stability constants of arylboronic acid diol esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. | Semantic Scholar [semanticscholar.org]

- 4. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. reddit.com [reddit.com]

- 7. peptide.com [peptide.com]

- 8. researchgate.net [researchgate.net]

- 9. CN105566368A - Synthesis method of N-substituted piperidine-4-borate - Google Patents [patents.google.com]

A Technical Guide to 1-Boc-piperidine-4-boronic acid pinacol ester: Synthesis, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Boc-piperidine-4-boronic acid pinacol ester, a versatile building block in modern organic synthesis and medicinal chemistry. The document details its chemical properties, primary applications, and provides a representative experimental protocol for its use in Suzuki-Miyaura cross-coupling reactions.

Physicochemical and Structural Data

This compound pinacol ester, also known as tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-piperidine-1-carboxylate, is a stable, solid compound valued for its utility in carbon-carbon bond formation.[1] Its Boc-protected nitrogen and boronic ester functional group make it an ideal reagent for multi-step syntheses of complex molecular architectures.[2][3]

The key quantitative properties of the compound are summarized in the table below for easy reference.

| Property | Value | Citations |

| Molecular Weight | 311.22 g/mol | [1][2] |

| Molecular Formula | C₁₆H₃₀BNO₄ | [1][2][4] |

| CAS Number | 1048970-17-7 | [1][2][4] |

| Appearance | White to pale yellow solid | [2] |

| Melting Point | 60-65 °C | |

| Purity | ≥ 95-97% | [2] |

| Storage Conditions | 0-8 °C | [2] |

Core Applications in Research and Development

The unique structure of this reagent, featuring a piperidine ring, makes it a valuable component in the development of pharmaceuticals and agrochemicals.[2] The piperidine moiety is a common scaffold in drugs targeting neurological disorders.[2][5]

Key application areas include:

-

Synthetic Chemistry : It serves as a fundamental building block for synthesizing complex organic molecules. Its stability and ease of handling make it a preferred choice for streamlining synthetic pathways.[2]

-

Drug Development : The compound is crucial in medicinal chemistry for the design and synthesis of novel drug candidates. The Boc-protecting group is advantageous as it shields the amine, preventing unwanted side reactions during synthesis.[2][3]

-

Suzuki-Miyaura Cross-Coupling : The boronic acid pinacol ester functionality allows for efficient palladium-catalyzed cross-coupling reactions to form C-C bonds with various aryl and heteroaryl halides or triflates.[2][6][7] This reaction is noted for its tolerance of a wide range of functional groups and its mild reaction conditions.[6][7]

-

Bioconjugation : The boronic acid group can form reversible covalent bonds with biomolecules, opening avenues for the development of targeted therapies and diagnostic tools.[2]

Synthesis Pathway Overview

While various methods exist for the synthesis of boronic esters, a common industrial approach involves the palladium-catalyzed coupling of a corresponding halide with a diboron reagent.[8][9] Another established method is the reaction of a Grignard reagent with pinacolborane.[10] The diagram below illustrates a generalized pathway for synthesizing the title compound from a suitable piperidine precursor.

Caption: Generalized Miyaura borylation synthesis pathway.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This section provides a representative protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between this compound pinacol ester and an aryl bromide.

Materials:

-

This compound pinacol ester (1.2 equivalents)

-

Aryl bromide (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equivalents)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)

-

Anhydrous solvent (e.g., 1,4-Dioxane or Toluene, and water in a 4:1 ratio)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dry reaction flask, add the aryl bromide, this compound pinacol ester, and the base.

-

Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

-

Add the anhydrous solvent mixture via syringe, followed by the palladium catalyst.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS). The reaction is typically complete within 2-12 hours.[6]

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product using column chromatography on silica gel to obtain the desired coupled product.

The workflow for this common application is visualized below.

Caption: Experimental workflow for a Suzuki-Miyaura reaction.

Safety and Handling

According to safety information, this compound pinacol ester is classified as a warning-level hazard. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[11] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be used when handling this compound. It should be stored in a dry, cool, and well-ventilated place.[12]

References

- 1. scbt.com [scbt.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. usbio.net [usbio.net]

- 5. mdpi.com [mdpi.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. Redirecting [linkinghub.elsevier.com]

- 8. CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]

- 9. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions [escholarship.org]

- 11. Boric acid, pinacol ester | C6H13BO3 | CID 368290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. This compound pinacol ester, CasNo.1048970-17-7 Hangzhou Ocean Chemical Co., Ltd. China (Mainland) [hzocean.lookchem.com]

Technical Guide: tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate

CAS Number: 1048970-17-7

This technical guide provides an in-depth overview of tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate, a key building block for researchers, scientists, and professionals in drug development. The document outlines its chemical properties, synthesis, and applications, with a focus on its role in modern synthetic chemistry.

Compound Identification and Properties

This compound is a versatile piperidine-based boronic acid pinacol ester, widely used in organic synthesis. The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for controlled reactivity, while the boronic ester moiety makes it an ideal substrate for palladium-catalyzed cross-coupling reactions.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 1048970-17-7 | [1][2][3] |

| Molecular Formula | C₁₆H₃₀BNO₄ | [1][2][3] |

| Molecular Weight | 311.22 g/mol | [2] |

| Appearance | White to off-white solid | [3][4] |

| Melting Point | 60-65 °C | [3] |

| Solubility | Soluble in common organic solvents (e.g., Dichloromethane, Chloroform) | [4] |

| Storage Temperature | 2-8°C | [3] |

| Synonyms | N-Boc-piperidine-4-boronic acid pinacol ester, 1-Boc-piperidin-4-ylboronic acid pinacol ester | [2][3][5] |

Synthesis via Miyaura Borylation

The most common and efficient method for synthesizing tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate is the Miyaura borylation reaction. This involves a palladium-catalyzed coupling of a suitable piperidine precursor with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂).

Experimental Protocol: Miyaura Borylation (General Procedure)

This protocol is a generalized procedure based on established Miyaura borylation methods for aryl and alkyl halides.[6][7] Researchers should optimize conditions for their specific substrate and scale.

-

Reaction Setup: To a dry reaction vessel, add 1-Boc-4-iodopiperidine (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (KOAc, 3.0 eq).

-

Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

-

Solvent and Catalyst Addition: Add anhydrous, degassed solvent (e.g., dioxane or DMSO). To this suspension, add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq).

-

Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-16 hours. Monitor the reaction progress by a suitable analytical method (e.g., TLC, GC-MS, or LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the palladium catalyst.

-

Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the pure tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate.

Application in Suzuki-Miyaura Cross-Coupling

The primary utility of this compound is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[5] This reaction forms a carbon-carbon bond between the piperidine ring and various aryl or heteroaryl halides, a common strategy in the synthesis of pharmaceutical agents and other complex organic molecules.[8]

Experimental Protocol: Suzuki-Miyaura Coupling (General Procedure)

This protocol provides a general framework for the coupling of the title compound with an aryl or heteroaryl halide.[9] Conditions should be optimized for each specific substrate pairing.

-

Reactant Mixture: In a reaction vessel, combine the aryl halide (1.0 eq), tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate (1.2 eq), and a base such as potassium carbonate (K₂CO₃, 2.0 eq) or cesium carbonate (Cs₂CO₃, 2.0 eq).

-

Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).

-

Solvent and Catalyst: Add a degassed solvent system, often a mixture like dioxane/water or toluene/water. Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq) or a more active catalyst system like Pd₂(dba)₃ with a phosphine ligand (e.g., SPhos).

-

Reaction: Heat the mixture, typically between 80-110 °C, until the starting material is consumed (monitored by TLC or LC-MS).

-

Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The resulting crude product is then purified, usually by column chromatography, to afford the desired coupled product.

References

- 1. tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate | C16H30BNO4 | CID 43811073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. N-Boc-piperidine-4-boronic acid pinacol ester 97 1048970-17-7 [sigmaaldrich.com]

- 4. Tert-Butyl 4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine-1-carboxylate | CAS 1450657-55-2 | High Purity Boronic Ester Supplier in China [pipzine-chem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Rising Prominence of Piperidine Boronic Acids in Modern Drug Discovery: A Technical Guide

For Immediate Release

[City, State] – [Date] – The convergence of two highly privileged scaffolds in medicinal chemistry, the piperidine ring and the boronic acid functional group, has paved the way for a new generation of targeted therapeutics. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the general applications of piperidine boronic acids in drug discovery, highlighting their synthesis, mechanism of action, and clinical significance.

The piperidine moiety is a ubiquitous structural motif found in numerous approved drugs, valued for its ability to confer favorable physicochemical properties such as aqueous solubility and metabolic stability, while also providing a three-dimensional framework for precise interactions with biological targets.[1][2][3] Concurrently, the incorporation of a boronic acid group has emerged as a powerful strategy in drug design.[4] This functional group can form reversible covalent bonds with key amino acid residues in enzyme active sites, leading to potent and selective inhibition.[5][6] The clinical success of boronic acid-containing drugs, such as the proteasome inhibitor Bortezomib, has spurred further exploration into this chemical space.[5]

This guide will delve into the applications of piperidine boronic acids through the lens of key clinical and preclinical candidates, providing quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action and discovery workflows.

Key Therapeutic Areas and Mechanisms of Action

Piperidine boronic acids have shown significant promise in several therapeutic areas, most notably in oncology and metabolic diseases. Their unique mode of action often involves the inhibition of serine proteases, a large family of enzymes implicated in a wide range of pathologies.

Proteasome Inhibition in Oncology: The Case of Delanzomib

Delanzomib (CEP-18770) is a potent, orally active piperidine boronic acid derivative that acts as a selective inhibitor of the chymotrypsin-like activity of the 20S proteasome.[5][7] The proteasome is a critical cellular machine responsible for the degradation of ubiquitinated proteins, and its inhibition is a validated strategy in cancer therapy, particularly in multiple myeloma.[6]

By inhibiting the proteasome, Delanzomib disrupts the degradation of key regulatory proteins, including the inhibitor of nuclear factor-kappa B (IκB). This leads to the accumulation of IκB and subsequent inhibition of the NF-κB signaling pathway, which is constitutively active in many cancers and promotes cell survival and proliferation.[7][8][9] The downstream effects of proteasome inhibition by Delanzomib include the induction of apoptosis (programmed cell death) and cell cycle arrest at the G2/M phase.[10][11]

Below is a diagram illustrating the signaling pathway affected by Delanzomib.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition in Type 2 Diabetes: The Case of Dutogliptin

Dutogliptin is a piperidine boronic acid derivative that was developed as a selective inhibitor of dipeptidyl peptidase-4 (DPP-4).[12] DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by rapidly inactivating the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[13] These hormones are released from the gut in response to food intake and stimulate insulin secretion from pancreatic β-cells in a glucose-dependent manner.

By inhibiting DPP-4, Dutogliptin prolongs the activity of GLP-1 and GIP, leading to increased insulin secretion and suppressed glucagon release.[13][14] This ultimately results in improved glycemic control in patients with type 2 diabetes.[14]

The signaling pathway for DPP-4 inhibition is depicted below.

Fibroblast Activation Protein (FAP) Inhibition: The Case of Talabostat

Talabostat (Val-boroPro) is a dipeptide boronic acid that inhibits several dipeptidyl peptidases, including fibroblast activation protein (FAP), DPP-IV, DPP8, and DPP9.[9] FAP is a serine protease that is overexpressed on the surface of cancer-associated fibroblasts in the tumor microenvironment and is implicated in tumor growth and invasion.[15]

The inhibition of FAP by Talabostat has been explored as a potential anti-cancer strategy.[4] Additionally, by inhibiting DPPs, Talabostat can stimulate the production of cytokines and chemokines, leading to an enhanced anti-tumor immune response.[16]

Quantitative Data Summary

The following tables summarize key quantitative data for the discussed piperidine boronic acid derivatives.

Table 1: In Vitro Potency

| Compound | Target | Assay Type | IC50 / Ki | Reference(s) |

| Delanzomib | 20S Proteasome (chymotrypsin-like activity) | Enzyme Inhibition | IC50: 3.8 nM | [5][7] |

| Dutogliptin | DPP-4 | Enzyme Inhibition | Data not publicly available | - |

| Talabostat | DPP-IV | Enzyme Inhibition | IC50: < 4 nM, Ki: 0.18 nM | [9] |

| Talabostat | FAP | Enzyme Inhibition | IC50: 560 nM | [9] |

| Talabostat | DPP8 | Enzyme Inhibition | IC50: 4 nM, Ki: 1.5 nM | [9] |

| Talabostat | DPP9 | Enzyme Inhibition | IC50: 11 nM, Ki: 0.76 nM | [9] |

Table 2: Pharmacokinetic Parameters in Humans

| Compound | Parameter | Value | Dosing | Reference(s) |

| Delanzomib | Profile | Linear plasma pharmacokinetics | N/A | [17] |

| Dutogliptin | Apparent Clearance (CL/F) | 176 L/h | Oral | [12][18] |

| Dutogliptin | Terminal Elimination Half-life (t1/2) | 12.2 hours | Oral | [12][18] |

| Dutogliptin | Bioavailability | ~100% | Subcutaneous | [7][19] |

| Talabostat | Mean Half-life (t1/2) | 2.8 hours | Oral (pediatric) | [8] |

| Talabostat | AUC0-8 | 7.0 ng·h/mL | 100 µg/m² (pediatric) | [8] |

| Talabostat | AUC0-8 | 20 ng·h/mL | 200 µg/m² (pediatric) | [8] |

| Talabostat | AUC0-8 | 34 ng·h/mL | 350 µg/m² (pediatric) | [8] |

Experimental Protocols

This section provides representative methodologies for the synthesis and biological evaluation of piperidine boronic acids.

General Synthetic Workflow for Piperidine Boronic Acids

The synthesis of piperidine boronic acids can be achieved through various routes. A common strategy involves the construction of the piperidine ring followed by the introduction of the boronic acid moiety, or the use of a pre-functionalized piperidine precursor. A general workflow is illustrated below.

Representative Synthetic Protocol: Rh-Catalyzed Cross-Coupling to form 3-Aryl-Piperidines

This protocol is adapted from a method for the synthesis of 3-substituted piperidines from arylboronic acids and a dihydropyridine precursor.[20][21]

-

Preparation of the Catalyst Solution: In a nitrogen-filled glovebox, a 7 mL vial equipped with a magnetic stir bar is charged with [Rh(cod)OH]₂ (6.9 mg, 0.015 mmol, 3 mol%) and (S)-Segphos (21.4 mg, 0.035 mmol, 7 mol%). The vial is sealed with a rubber septum, removed from the glovebox, and placed under vacuum before being purged with argon (this cycle is repeated three times). Toluene (0.25 mL), tetrahydropyran (0.25 mL), and H₂O (0.25 mL) are added, followed by aqueous CsOH (50 wt%, 180 µL, 1 mmol, 2.0 equiv). The resulting solution is stirred at 70 °C.

-

Cross-Coupling Reaction: After 10 minutes of stirring the catalyst solution, the arylboronic acid (1.5 mmol, 3.0 equiv) and the dihydropyridine (0.5 mmol, 1.0 equiv) are added. The reaction mixture is stirred at 70 °C for 20 hours.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and diluted with diethyl ether (5 mL). The mixture is passed through a short plug of silica gel, which is then washed with an additional 20 mL of diethyl ether. The combined organic solvents are removed in vacuo. The crude product is purified by column chromatography on silica gel.

Biological Evaluation Protocols

Proteasome Activity Assay (Fluorogenic)

This protocol is a representative method for determining the inhibitory activity of a compound like Delanzomib against the 20S proteasome.[22]

-

Cell Lysis: Human OAT3 cells are incubated with the test compound (e.g., Delanzomib) or vehicle control for 6 hours. The cells are then washed once with 200 µL of assay buffer and solubilized in 100 µL of lysis buffer.

-

Enzyme Reaction: The cell lysate is centrifuged, and 90 µL of the supernatant is transferred to a black 96-well plate. 10 µL of a fluorogenic proteasome substrate solution (e.g., Suc-LLVY-AMC) is added to each well. The plate is incubated for 1 hour at 37 °C.

-

Fluorescence Measurement: The fluorescence intensity in each well is measured using a microplate reader with an excitation wavelength of 360 nm and an emission wavelength of 480 nm.

-

Data Analysis: The percentage of proteasome inhibition is calculated by comparing the fluorescence of the compound-treated wells to the vehicle-treated wells. IC50 values are determined by plotting the percent inhibition against a range of compound concentrations.

DPP-4 Inhibitor Screening Assay (Fluorogenic)

This protocol outlines a high-throughput screening method to identify inhibitors of DPP-4, such as Dutogliptin.[23][24][25]

-

Reagent Preparation: Prepare a 4x solution of the test inhibitor in DPP-4 assay buffer. Prepare an enzyme control (uninhibited) using only the assay buffer. An inhibitor control (e.g., sitagliptin) can also be prepared.

-

Assay Plate Setup: Add 25 µL of the 4x test inhibitor solution, enzyme control, or inhibitor control to duplicate wells of a 96-well plate.

-

Enzyme Reaction Initiation: Prepare an Inhibition Reaction Mix containing DPP-4 enzyme and assay buffer. Add 50 µL of this mix to each well. Prepare a Substrate Reaction Mix containing the DPP-4 fluorogenic substrate. Add 25 µL of this mix to each well to start the reaction.

-

Incubation and Measurement: Incubate the plate at room temperature, protected from light. Measure the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 460 nm at multiple time points.

-

Data Analysis: Calculate the rate of reaction for each well. The percent relative inhibition is determined by comparing the reaction rates of the test inhibitor wells to the enzyme control wells.

Experimental Workflow for High-Throughput Screening (HTS) of Piperidine Boronic Acid Libraries

The discovery of novel piperidine boronic acid inhibitors often begins with the screening of a compound library. A typical workflow is as follows:

Conclusion and Future Directions

Piperidine boronic acids represent a promising class of compounds in drug discovery, with demonstrated applications in oncology and metabolic diseases. Their unique ability to combine the favorable pharmacokinetic properties of the piperidine scaffold with the potent, reversible covalent inhibition mechanism of the boronic acid moiety makes them attractive candidates for targeting a wide range of enzymes.

Future research in this area will likely focus on several key aspects:

-

Expansion to New Targets: Exploring the utility of piperidine boronic acids against other enzyme classes and in different therapeutic areas.

-

Improving Selectivity: Fine-tuning the piperidine and boronic acid substituents to enhance selectivity for the target enzyme and reduce off-target effects.

-

Structure-Activity Relationship (SAR) Studies: Systematically investigating the relationship between the chemical structure of piperidine boronic acids and their biological activity to guide the design of more potent and effective drug candidates.[1][26][27][28]

-

Development of Novel Synthetic Methodologies: Devising more efficient and versatile synthetic routes to access a wider diversity of piperidine boronic acid derivatives.

The continued exploration of this chemical class holds significant potential for the development of novel and effective therapies for a variety of human diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. apexbt.com [apexbt.com]